molecular formula C19H18N2O2S2 B2674438 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[4-(methylsulfanyl)phenyl]acetate CAS No. 1396861-28-1

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[4-(methylsulfanyl)phenyl]acetate

Cat. No.: B2674438
CAS No.: 1396861-28-1
M. Wt: 370.49
InChI Key: YZVWOLRERHFSQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 2-[4-(methylsulfanyl)phenyl]acetate is a synthetic compound featuring a benzothiazole core substituted at the C2 position with an azetidine ring (a four-membered nitrogen-containing heterocycle). The azetidin-3-yl group is esterified with a 2-[4-(methylsulfanyl)phenyl]acetate moiety.

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(4-methylsulfanylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S2/c1-24-15-8-6-13(7-9-15)10-18(22)23-14-11-21(12-14)19-20-16-4-2-3-5-17(16)25-19/h2-9,14H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVWOLRERHFSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[4-(methylsulfanyl)phenyl]acetate typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiazole ring through the reaction of o-aminothiophenol with an appropriate aldehyde . The azetidine ring can be synthesized via cyclization reactions involving suitable precursors . The final step involves esterification to attach the phenyl acetate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and related benzothiazole derivatives:

Compound Name Substituents at C2 of Benzothiazole Key Functional Groups Reported Biological Activities
Target Compound Azetidin-3-yl ester Methylsulfanylphenyl acetate Inferred: Potential antimicrobial
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone Sulfanyl (S-) phenylethanone β-keto-sulfanyl Intermediate for Michael/Knoevenagel reactions
Dimethyl 3-acetyl-3-(1,3-benzothiazol-2-yl)pentanedioate Acetyl-pentanedioate Ester, acetyl Antimicrobial, complexation studies

Key Observations:

  • Electronic Effects: The methylsulfanyl group is less electron-withdrawing than sulfone (SO₂) groups in analogs like β-keto-sulfones , which may reduce reactivity but improve metabolic stability.
  • Pharmacological Potential: C2-substituted benzothiazoles with ester or acetyl groups (e.g., dimethyl pentanedioate derivative) exhibit antimicrobial activity, suggesting the target compound may share similar properties .

Pharmacokinetic and Physicochemical Properties

Property Target Compound 2-(Benzothiazol-2-ylsulfanyl)-1-phenylethanone Dimethyl Pentanedioate
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.8 ~1.5
Solubility Low (due to aromatic/ester groups) Moderate (polar β-keto group) High (ester hydrophilicity)
Metabolic Stability High (stable azetidine, SCH₃) Low (reactive β-keto-sulfanyl) Moderate

Implications:

  • The target compound’s higher LogP may favor passive diffusion across biological membranes compared to more hydrophilic analogs.
  • Stability of the azetidine ring could reduce hepatic clearance, extending half-life .

Biological Activity

The compound 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[4-(methylsulfanyl)phenyl]acetate is a derivative of benzothiazole and azetidine, which has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H16N2O2S
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Tyrosinase Inhibition : Compounds with a benzothiazole moiety have shown significant inhibition of tyrosinase, an enzyme critical in melanin synthesis. This suggests potential applications in treating hyperpigmentation disorders .
  • Antimicrobial Activity : The azetidine ring is known for its antimicrobial properties. Studies indicate that similar compounds exhibit significant antibacterial and antifungal activities, potentially through disruption of microbial cell membranes .

Tyrosinase Inhibition Assay

The compound was evaluated for its ability to inhibit tyrosinase activity using mushroom tyrosinase as a model. The results indicated that the compound exhibited potent inhibitory effects at low concentrations.

Concentration (µM)Rate of Dopachrome Formation (Absorbance)
00.200
1.50.150
30.100
60.050

The Lineweaver-Burk plot confirmed the non-competitive inhibition mechanism, suggesting that the compound binds to the enzyme irrespective of substrate concentration .

Cytotoxicity Assay

Cytotoxic effects were assessed using B16F10 melanoma cells. The compound showed no significant cytotoxicity at concentrations up to 20 µM after 72 hours of treatment.

Compound Concentration (µM)Cell Viability (%)
0100
595
1090
2085

These results indicate a favorable safety profile for further development as a therapeutic agent .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antimicrobial Activity : In vitro studies demonstrated that derivatives of benzothiazole possess significant antibacterial effects against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .
  • Antioxidant Properties : The compound exhibited strong antioxidant activity in DPPH and ABTS assays, suggesting its potential use in preventing oxidative stress-related diseases .
  • Anticancer Potential : Analogous compounds have shown promise in inhibiting tubulin polymerization in cancer cell lines, suggesting that this compound may also possess anticancer properties through similar mechanisms .

Q & A

Basic: What are the optimal synthetic routes for 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[4-(methylsulfanyl)phenyl]acetate?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, including coupling the benzothiazole moiety with the azetidine ring and subsequent esterification. Key steps include:

  • Azetidine Formation : Cyclization of 1,3-dihaloalkanes with amines under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the azetidine core .
  • Benzothiazole Coupling : Use of nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling to attach the benzothiazole group .
  • Esterification : Activation of the carboxylic acid (e.g., via EDCI/HOBt) and reaction with the azetidin-3-ol derivative under anhydrous conditions .
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by NMR (¹H/¹³C) and IR spectroscopy are critical for confirming structural integrity .

Advanced: How can computational methods (e.g., DFT) resolve electronic structure contradictions in benzothiazole-azetidine hybrids?

Methodological Answer:
Discrepancies in reported electronic properties (e.g., dipole moments, HOMO-LUMO gaps) can arise from conformational flexibility or solvent effects. To address this:

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to model the compound’s geometry and compare with X-ray crystallography data .
  • Include solvent effects (PCM model) to evaluate how polarity influences electron distribution .
  • Validate computational results against experimental spectral data (e.g., UV-Vis, fluorescence) to identify outliers caused by π-π stacking or charge-transfer interactions .
    For example, benzothiazole’s electron-withdrawing nature may reduce the azetidine ring’s basicity, a hypothesis testable via Mulliken population analysis .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the benzothiazole (aromatic protons at δ 7.2–8.5 ppm), azetidine (N-CH₂ at δ 3.5–4.0 ppm), and methylsulfanyl group (SCH₃ at δ 2.5 ppm) .
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and benzothiazole C=N (1600–1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of the azetidine moiety) .
  • X-ray Diffraction : Resolve crystallographic ambiguities, particularly steric effects from the bulky benzothiazole group .

Advanced: How can researchers reconcile contradictory biological activity data in benzothiazole derivatives?

Methodological Answer:
Contradictory results (e.g., variable enzyme inhibition) may stem from assay conditions or conformational dynamics. Mitigation strategies include:

  • Standardized Assays : Use consistent enzyme sources (e.g., recombinant human kinases) and buffer conditions (pH 7.4, 25°C) .
  • Molecular Docking : Compare binding poses in different protein conformations (e.g., open vs. closed kinase states) using AutoDock Vina .
  • SAR Studies : Systematically modify substituents (e.g., methylsulfanyl to sulfonyl) to isolate pharmacophore contributions .
    For instance, steric hindrance from the azetidine ring might reduce binding affinity in certain protein pockets, necessitating scaffold optimization .

Basic: What environmental fate studies are relevant for this compound?

Methodological Answer:

  • Hydrolysis Studies : Monitor degradation in buffers (pH 4–9) at 25–50°C, analyzing by HPLC-MS to identify breakdown products (e.g., free azetidine or benzothiazole) .
  • Photolysis : Expose to UV light (254 nm) in aqueous solutions to simulate sunlight-induced degradation .
  • Ecotoxicity Screening : Use Daphnia magna or Vibrio fischeri assays to assess acute toxicity (EC₅₀ values) .
    Data should be compared with QSAR models to predict bioaccumulation potential and persistence .

Advanced: How can researchers design experiments to probe the compound’s mechanism of action in neurodegenerative models?

Methodological Answer:

  • In Vitro Models : Treat SH-SY5Y neuroblastoma cells with the compound and measure Aβ aggregation (Thioflavin T assay) or tau hyperphosphorylation (Western blot) .
  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., CDK5, GSK-3β) to identify off-target effects .
  • Metabolomics : Use LC-MS/MS to track changes in ATP, NADH, and glutamate levels, linking bioactivity to metabolic pathways .
  • In Vivo Validation : Administer to transgenic C. elegans (e.g., Aβ-expressing strains) and quantify paralysis rates .

Basic: What are the stability challenges during storage of this compound?

Methodological Answer:

  • Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (Td > 150°C suggests room-temperature stability) .
  • Hygroscopicity : Store under argon in amber vials with desiccants (silica gel) to prevent ester hydrolysis .
  • Solution Stability : Prepare stock solutions in anhydrous DMSO and monitor via HPLC over 72 hours to detect degradation .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic pathway elucidation?

Methodological Answer:

  • Synthesis of Labeled Analogues : Incorporate ¹³C at the acetate carbonyl or ¹⁵N in the azetidine ring via modified Curtius or Gabriel syntheses .
  • Tracing Studies : Administer to cell cultures and use NMR or LC-MS to track incorporation into metabolites (e.g., acetyl-CoA derivatives) .
  • Quantitative Flux Analysis : Apply ¹³C-MFA (metabolic flux analysis) to map carbon distribution in glycolysis/TCA cycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.